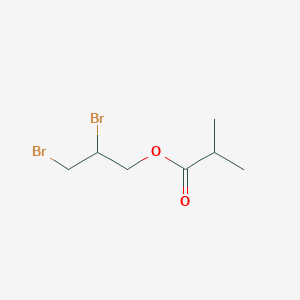
2,3-Dibromopropyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H12Br2O2 It is a brominated ester, which means it contains bromine atoms and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl 2-methylpropanoate typically involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then esterified with 2-methylpropanoic acid. The reaction conditions for the bromination step include the use of bromine as the brominating agent and a solvent such as benzene or carbon tetrachloride. The esterification step requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to allyl alcohol in a reaction vessel, followed by the esterification of the resulting 2,3-dibromopropanol with 2-methylpropanoic acid. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropyl 2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 2-hydroxypropyl 2-methylpropanoate or 2-amino-propyl 2-methylpropanoate.
Oxidation: Formation of 2-methylpropanoic acid or 2,3-dibromopropanone.
Reduction: Formation of 2,3-dibromopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of brominated flame retardants.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropyl 2-methylpropanoate involves its interaction with biological molecules, leading to various biochemical effects. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cellular damage or inhibition of enzyme activity. The ester group can be hydrolyzed by esterases, releasing 2,3-dibromopropanol and 2-methylpropanoic acid, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromopropyl 2,4,6-tribromophenyl ether: A brominated compound used in flame retardants with different reactivity and applications.
Uniqueness
2,3-Dibromopropyl 2-methylpropanoate is unique due to its specific combination of bromine atoms and ester functional group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6308-14-1 |
|---|---|
Molekularformel |
C7H12Br2O2 |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
2,3-dibromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFXFJLKPISDTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




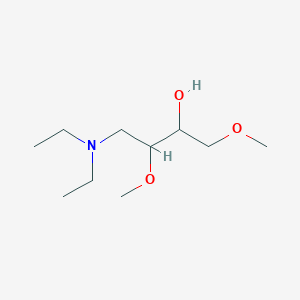
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
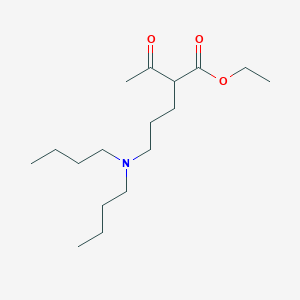
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)

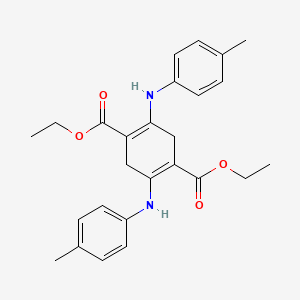

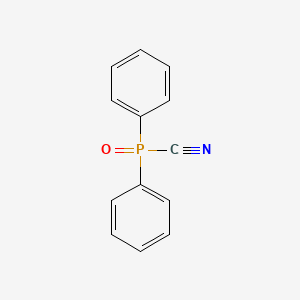
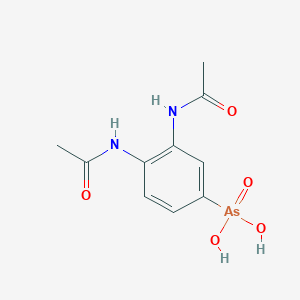


![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
